

# Live-Cell Imaging of Neuronal Response to CITFA: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Citfa*

Cat. No.: *B12380110*

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## Introduction

**CITFA** is a novel, selective agonist for the G protein-coupled estrogen receptor (GPER), which has demonstrated significant potential in promoting neurite growth in embryonic rat hippocampal neurons.[1] This application note provides detailed protocols for live-cell imaging of neuronal responses to **CITFA**, focusing on neurite outgrowth and intracellular calcium mobilization. The methodologies described herein are essential for researchers investigating the neurogenic and neuroprotective properties of **CITFA** and other GPER agonists.

## Data Presentation

The following tables summarize representative quantitative data obtained from live-cell imaging experiments on primary hippocampal neurons treated with a GPER agonist. While this data was generated using the GPER agonist G-1, it is representative of the expected dose-dependent effects of **CITFA** on neurite outgrowth and intracellular calcium dynamics, given their shared mechanism of action.[1][2]

Table 1: Effect of GPER Agonist on Neurite Outgrowth in Primary Hippocampal Neurons

Treatment Group	Concentration	Mean Total Neurite Length (µm) per Neuron (at 72h)	Mean Number of Branch Points per Neuron (at 72h)
Vehicle (DMSO)	0.1%	150 ± 12	8 ± 2
GPER Agonist	1 nM	210 ± 18	12 ± 3
GPER Agonist	10 nM	280 ± 25	18 ± 4
GPER Agonist	100 nM	350 ± 30	25 ± 5
GPER Agonist + G-15 (GPER Antagonist)	100 nM + 10 nM	160 ± 15	9 ± 2

\*p < 0.05, \*\*p < 0.01, \*\*\*p < 0.001 compared to vehicle. Data are presented as mean ± SEM.

Table 2: GPER Agonist-Induced Intracellular Calcium Mobilization in Primary Hippocampal Neurons

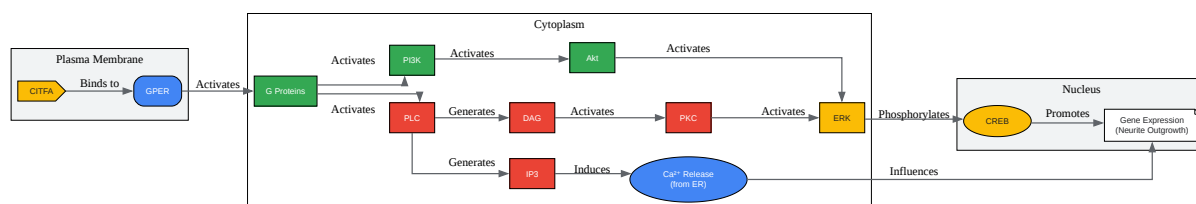
Treatment Group	Concentration	Peak Amplitude of Ca <sup>2+</sup> Increase (Fura-2 Ratio)	Percentage of Responding Cells
Vehicle (DMSO)	0.1%	0.1 ± 0.02	5%
GPER Agonist	1 nM	0.4 ± 0.05*	45%
GPER Agonist	10 nM	0.8 ± 0.09**	78%
GPER Agonist	100 nM	1.5 ± 0.12***	95%
GPER Agonist + G-15 (GPER Antagonist)	100 nM + 10 nM	0.15 ± 0.03	8%

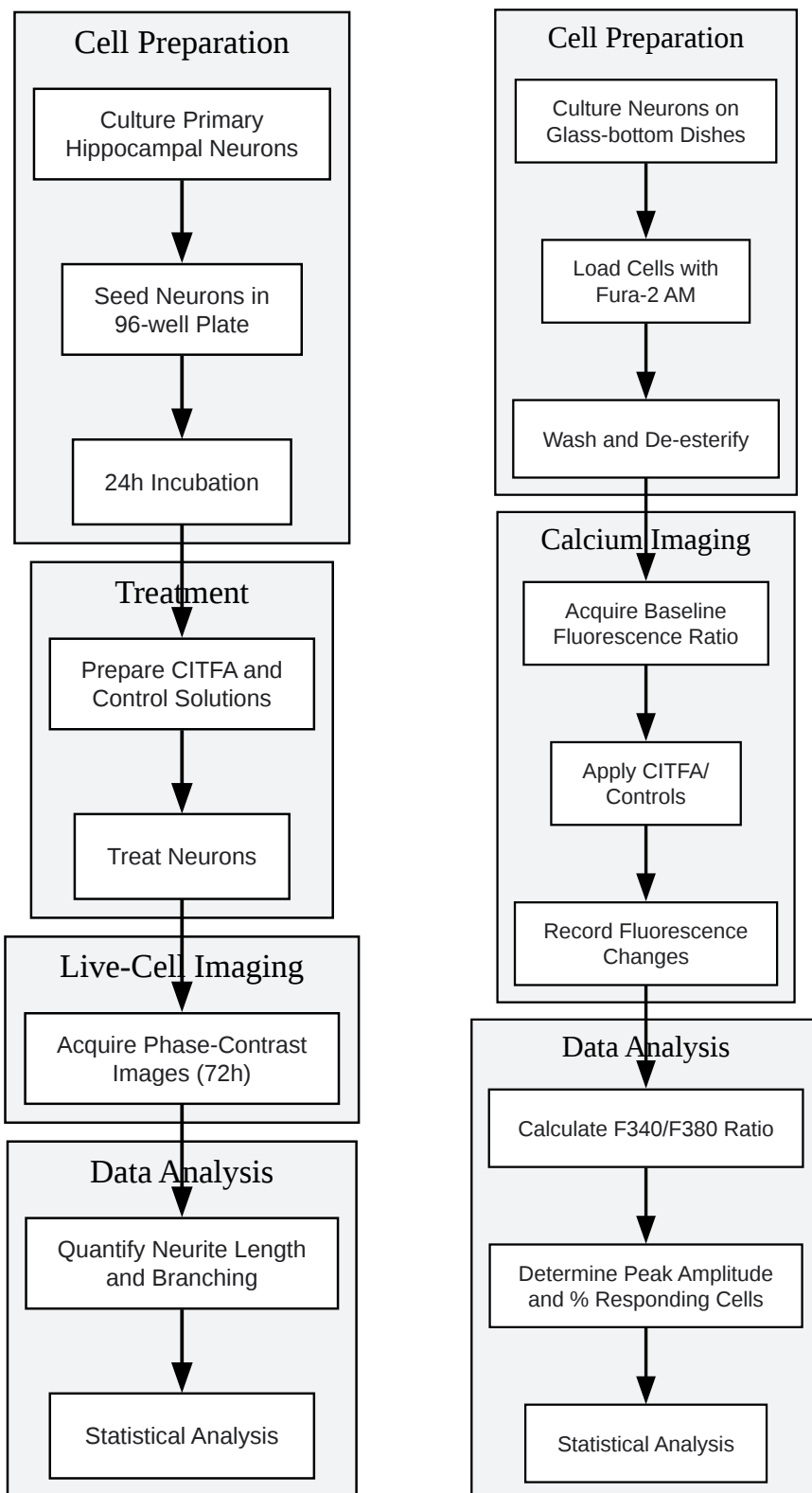
\*p < 0.05, \*\*p < 0.01, \*\*\*p < 0.001 compared to vehicle. Data are presented as mean ± SEM.

## Signaling Pathway

The activation of GPER by **CITFA** initiates a cascade of intracellular signaling events that are crucial for its effects on neuronal growth and function. The diagram below illustrates the key

signaling pathways involved.





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## References

- 1. Novel GPER Agonist, CITFA, Increases Neurite Growth in Rat Embryonic (E18) Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of the G-Protein-Coupled Estrogen Receptor (GPER) on Rat Embryonic (E18) Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
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